Oprozomib
Overview
Description
PR-047, also known as Oprozomib, is an orally bioavailable and selective peptide epoxyketone proteasome inhibitor. It is known for its potent inhibition of the proteasome, a multicatalytic protease complex responsible for the degradation of ubiquitin-tagged proteins. PR-047 has shown significant potential in inducing apoptosis in multiple myeloma cells and other cancer cell lines .
Mechanism of Action
Target of Action
Oprozomib is an orally active second-generation proteasome inhibitor . It selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome (PSMB5) and immunoproteasome (LMP7) . These proteasomes play a crucial role in degrading unwanted or misfolded proteins within the cell .
Mode of Action
This compound works by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the activity of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome . This inhibition may result in an accumulation of unwanted or misfolded proteins .
Biochemical Pathways
The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, a multi-step, complex process involving polyubiquitination of substrate proteins, followed by proteolytic degradation by the macromolecular 26S proteasome complex . This pathway is responsible for the degradation of unneeded, misfolded, or damaged proteins .
Pharmacokinetics
This compound has a short half-life across preclinical species and in patients due to systemic clearance via metabolism . The major metabolic pathway for this compound in human hepatocytes is epoxide hydrolysis . Other minor pathways, such as peptide cleavage, oxidation, and GSH conjugation, combined to contribute to the remaining less than 20% of this compound from the initial incubation .
Result of Action
This compound has been shown to inhibit the growth of several cancers in preclinical and clinical trials, including multiple myeloma and head and neck cancers . It significantly suppresses cell proliferation and strongly induces apoptosis in both tested lung cancer cells independent of p53 expression . This compound was able to cause obvious caspase 3 and PARP cleavages and stabilize p53 and its transcriptional targets p21, PUMA, and Noxa .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to sensitize lung cancer cells to the conventional chemotherapeutic drug cisplatin . .
Biochemical Analysis
Biochemical Properties
Oprozomib selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome . This inhibition is achieved through the formation of a covalent bond with the active site N-terminal threonine of the 20S proteasome .
Cellular Effects
This compound has demonstrated significant antitumor effects in various cancer cell lines. For instance, it has been shown to significantly suppress cell proliferation and strongly induce apoptosis in lung cancer cells . This compound also stabilizes p53 and its transcriptional targets p21, PUMA, and Noxa .
Molecular Mechanism
This compound exerts its effects at the molecular level by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This binding interaction results in the selective inhibition of the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome .
Temporal Effects in Laboratory Settings
This compound has a short half-life across preclinical species and in patients due to systemic clearance via metabolism
Metabolic Pathways
This compound is metabolized primarily by microsomal epoxide hydrolase (mEH), but not soluble epoxide hydrolase (sEH) . The major phase 1 metabolic reactions are mediated by cytochrome P450 isomers 3A4 and 2C19 .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the proteasome, which is present in both the nucleus and cytoplasm of eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PR-047 involves the formation of a peptide epoxyketone structure. The key steps include the coupling of amino acids to form the peptide backbone, followed by the introduction of the epoxyketone moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). The final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of PR-047 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale chromatography systems is common in industrial settings to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
PR-047 undergoes several types of chemical reactions, including:
Oxidation: PR-047 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PR-047 to its reduced forms.
Substitution: PR-047 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PR-047, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
PR-047 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation.
Biology: Employed in research to understand the role of proteasomes in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating multiple myeloma, non-Hodgkin’s lymphoma, and other cancers.
Industry: Utilized in the development of new proteasome inhibitors and related therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Carfilzomib: Another peptide epoxyketone proteasome inhibitor with similar potency and mechanism of action.
Bortezomib: A dipeptide boronate proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness of PR-047
PR-047 is unique due to its oral bioavailability, which offers advantages in terms of dosing flexibility and patient convenience compared to intravenously administered proteasome inhibitors like Carfilzomib. Additionally, PR-047 has shown promising anti-tumor activity in preclinical studies, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXEVABPLUDIO-WSZYKNRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025950 | |
Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935888-69-0 | |
Record name | Oprozomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935888-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oprozomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oprozomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPROZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oprozomib primarily targets the chymotrypsin-like β5 subunit of the constitutive proteasome and immunoproteasome. [, , , , , ]
A: this compound, being an epoxyketone-based proteasome inhibitor, forms an irreversible covalent bond with the active site N-terminal threonine of the 20S proteasome. [, , ]
A: this compound inhibits the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis activates the unfolded protein response (UPR) [, ], induces apoptosis [, , , , , , ], and inhibits cell proliferation [, ].
A: Yes, research suggests that this compound may impact the NF-κB pathway [, , ], potentially by increasing IκB expression and decreasing NF-κB expression in certain cell types like dendritic cells. []
ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. Therefore, detailed information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.
A: this compound acts as an enzyme inhibitor, specifically targeting the proteasome. It does not possess intrinsic catalytic properties itself. [, , ]
A: The research papers primarily focus on in vitro and in vivo studies of this compound. While one paper mentions physiologically-based pharmacokinetic modeling [], there is limited information on the use of computational chemistry methods like simulations, calculations, or QSAR models.
A: Research on macrocyclic peptides derived from this compound reveals that modifications to the N-terminus and linker regions significantly influence in vitro activity, metabolic stability, and in vivo proteasome inhibitory activity. []
ANone: The provided research papers primarily focus on the biochemical, pharmacological, and clinical aspects of this compound. Consequently, they do not provide detailed information concerning SHE regulations, environmental impact, alternatives, recycling, or waste management.
A: this compound is primarily metabolized by microsomal epoxide hydrolase (mEH) in the liver, leading to the formation of an this compound diol. This metabolic pathway contributes to its short half-life. [, ]
A: Studies indicate potential drug-drug interactions with this compound. Co-administration with mEH inhibitors may increase this compound exposure, whereas its impact on CYP3A4 activity necessitates careful consideration when co-administering CYP3A4 substrates or inhibitors. [, , ]
A: this compound has demonstrated promising antitumor activity in various preclinical models, including multiple myeloma [, , , , , ], Waldenström macroglobulinemia [, , ], hepatocellular carcinoma [], triple-negative breast cancer [], head and neck squamous cell carcinoma [], and chronic myeloid leukemia []. It has shown efficacy as a single agent and in combination therapies. [, ]
A: Yes, several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with hematologic malignancies and solid tumors. [, , , , , , , ] These trials have explored various dosing schedules and combinations with other drugs.
A: While this compound shows promise in overcoming resistance to first-generation proteasome inhibitors like bortezomib [], research suggests that compensatory hyperactivation of the trypsin-like and caspase-like proteasome subunits might contribute to resistance development. [] Additionally, alterations in the SQSTM1/p62-Nrf2 pathway have been implicated in acquired resistance. []
A: Clinical trials have reported gastrointestinal adverse effects, including diarrhea, nausea, and vomiting, as the most common side effects. [, , , , , ] Other notable adverse events include hematological toxicities like thrombocytopenia and anemia. [, , ] Importantly, the occurrence of peripheral neuropathy, a common side effect of bortezomib, appears to be less frequent with this compound. [, ]
A: Although research has implicated alterations in the SQSTM1/p62-Nrf2 pathway in this compound resistance [], the identification of reliable biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects requires further investigation.
A: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been widely employed for the sensitive and accurate determination of this compound concentrations in biological samples. [, ] This technique enables pharmacokinetic studies and monitoring of this compound levels in preclinical and clinical settings.
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